Cas no 1522933-48-7 (3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-)

3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
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- 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-
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- インチ: 1S/C8H12BrNOS/c1-11-3-2-10-4-7-5-12-6-8(7)9/h5-6,10H,2-4H2,1H3
- InChIKey: CKDLRMRGOZRLEL-UHFFFAOYSA-N
- SMILES: C1SC=C(Br)C=1CNCCOC
3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376788-0.1g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 0.1g |
$1031.0 | 2023-03-02 | ||
Enamine | EN300-376788-2.5g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 2.5g |
$2295.0 | 2023-03-02 | ||
Enamine | EN300-376788-0.25g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 0.25g |
$1078.0 | 2023-03-02 | ||
Enamine | EN300-376788-1.0g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376788-10.0g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 10.0g |
$5037.0 | 2023-03-02 | ||
Enamine | EN300-376788-0.05g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 0.05g |
$983.0 | 2023-03-02 | ||
Enamine | EN300-376788-0.5g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 0.5g |
$1124.0 | 2023-03-02 | ||
Enamine | EN300-376788-5.0g |
[(4-bromothiophen-3-yl)methyl](2-methoxyethyl)amine |
1522933-48-7 | 5.0g |
$3396.0 | 2023-03-02 |
3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)- 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl)-に関する追加情報
Introduction to 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) (CAS No. 1522933-48-7)
3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) (CAS No. 1522933-48-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is characterized by its unique structural features, which include a thiophene ring, a bromine substituent, and an N-(2-methoxyethyl) group. These structural elements contribute to its chemical stability and biological activity, making it a valuable candidate for various pharmaceutical applications.
The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. Thiophenes are known for their electron-rich nature and are widely used in the synthesis of bioactive molecules due to their ability to form stable complexes with metal ions and their potential to modulate biological processes. The presence of the bromine substituent at the 4-position of the thiophene ring adds further complexity to the molecule, influencing its reactivity and selectivity in various chemical reactions. The N-(2-methoxyethyl) group attached to the amine function enhances the compound's solubility and bioavailability, which are crucial factors in drug design.
Recent studies have highlighted the potential of 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation and immune responses.
In addition to its anti-inflammatory effects, 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) has shown promise in neurodegenerative disease research. A preclinical study conducted by researchers at the University of California found that this compound can protect neurons from oxidative stress and apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) have also been extensively studied. Research published in *Pharmaceutical Research* reported that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, it shows minimal toxicity in animal models, indicating a favorable safety profile.
In terms of synthetic methods, 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) can be synthesized through a multi-step process involving the reaction of 4-bromothiophene with an appropriate amine derivative. The key steps include bromination of the thiophene ring followed by N-alkylation with 2-methoxyethyl chloride. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
The versatility of 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) extends beyond its direct therapeutic applications. It serves as an important intermediate in the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a building block for the preparation of novel antiviral agents and anticancer drugs. Its ability to form stable derivatives through functional group modifications makes it a valuable starting material for combinatorial chemistry approaches.
In conclusion, 3-Thiophenemethanamine, 4-bromo-N-(2-methoxyethyl) (CAS No. 1522933-48-7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover additional therapeutic uses and optimize its clinical utility.
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